molecular formula C22H24N2O3S B3202564 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1021210-75-2

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B3202564
CAS RN: 1021210-75-2
M. Wt: 396.5 g/mol
InChI Key: FEGWPXQLHUHPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a complex organic molecule. It contains an indolin-6-yl group, which is a type of indole, a bicyclic compound made up of a benzene ring fused to a pyrrole ring . The compound also contains a cyclopropanecarbonyl group, which is a three-membered ring with a carbonyl group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indolin-6-yl group and the cyclopropanecarbonyl group. A study on the synthesis of the cyclopenta[f]indole core of raputindole A might provide some insights into possible synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several different functional groups. The indolin-6-yl group would likely contribute to the aromaticity of the compound, while the cyclopropanecarbonyl group would introduce strain due to its three-membered ring structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indolin-6-yl and cyclopropanecarbonyl groups. The indolin-6-yl group, being an aromatic compound, might undergo electrophilic aromatic substitution reactions. The cyclopropanecarbonyl group, on the other hand, might undergo reactions typical of carbonyl compounds, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the different functional groups in the molecule.

Scientific Research Applications

Alzheimer’s Disease Research

Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. Researchers have explored novel compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in AD. The synthesized indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety were initially designed as potential AChE inhibitors. Notably, compounds 4g and 3a demonstrated significant inhibition of AChE, making them promising candidates for further investigation .

Anticancer Properties

Several of these indolin-2-one derivatives exhibited potent cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed strong cytotoxic effects (with IC50 values ranging from 0.65 to 7.17 µM). Compound 5g, in particular, showed remarkable efficacy, surpassing even the positive control adriamycin. These findings suggest that compound 5g holds promise as an anticancer agent .

Nitric Oxide Synthase Inhibition

Another derivative, cis-N-(1-(4-(methylamino)cyclohexyl)indolin-6-yl)thiophene-2-carboximidamide , was identified as a highly selective inhibitor of human neuronal nitric oxide synthase (nNOS). Importantly, it lacked cardiovascular liabilities, making it an attractive candidate for further drug development .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid exposure and potential harm.

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in a particular area, such as drug development or material synthesis, further studies could be conducted to explore these possibilities .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-22(17-5-6-17)24-12-11-16-7-9-19(14-21(16)24)23-28(26,27)20-10-8-15-3-1-2-4-18(15)13-20/h7-10,13-14,17,23H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGWPXQLHUHPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCN4C(=O)C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 6
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.